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Octahydropyrrolo[3,4-b][1,4]oxazine

Cat. No.: B3046742
CAS No.: 128740-00-1
M. Wt: 128.17 g/mol
InChI Key: UMIZTIYZNFUATK-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Morpholines and Fused Heterocycles in Contemporary Chemical Research

Fused heterocyclic compounds, which consist of two or more rings sharing atoms, are of immense interest in chemical research, particularly in medicinal chemistry. airo.co.in A vast number of pharmaceuticals contain heterocyclic fragments, as these structures are prevalent in nature and offer a wide array of biological activities, including antibacterial, antiviral, anticancer, and antimalarial properties. airo.co.inresearchgate.net The fusion of rings creates a more complex and often rigid molecular architecture, which can lead to enhanced potency and selectivity for specific biological targets. rsc.org Over half of all known chemical compounds are heterocycles, and they are key structural components in the majority of FDA-approved small-molecule drugs. researchgate.netresearchgate.net

Bridged bicyclic systems are a distinct subclass of fused heterocycles characterized by two rings sharing three or more atoms, creating a bridge between two "bridgehead" atoms. youtube.com This structural feature imparts significant conformational rigidity, which is highly desirable in drug design. youtube.com Bridged bicyclic morpholines, such as 6-oxa-3-azabicyclo[3.1.1]heptane, are valued as building blocks in medicinal chemistry because their fixed three-dimensional shapes can help optimize the physicochemical and pharmacokinetic properties of drug candidates. researchgate.netresearchgate.net Furthermore, incorporating a bridged structure can counterintuitively lower a molecule's lipophilicity (a measure of how well it dissolves in fats), which can be a beneficial tactic for improving the drug-like properties of a compound. acs.org The development of flexible synthetic routes to access these conformationally-locked bicyclic morpholines is an active area of research, enabling the creation of diverse scaffolds for drug discovery programs. nih.gov

Historical Development and Initial Interest in the Octahydropyrrolo[3,4-b]airo.co.inresearchgate.netoxazine Core Structure

While the broader class of oxazines has been studied for decades, specific interest in the novel Octahydropyrrolo[3,4-b] airo.co.inresearchgate.netoxazine (B8389632) core has emerged more recently as synthetic methodologies have advanced. ijnc.irumpr.ac.id A key development in the synthesis of this scaffold was reported in 2014 by Eswarappa Bheemappa and colleagues. Their work outlined a multi-step synthesis to create the core intermediate, 4-benzyloctahydropyrrolo-[3,4-b] airo.co.inresearchgate.netoxazine. researchgate.net

This synthetic route provided a practical method for accessing the core structure, which could then be further modified. The researchers demonstrated this by reacting the intermediate with various alkyl or aryl halides to produce a library of N-substituted derivatives. researchgate.net The availability of a reliable synthetic pathway is crucial for enabling the exploration of a new chemical scaffold's potential, and this work paved the way for systematic studies into the biological activities of Octahydropyrrolo[3,4-b] airo.co.inresearchgate.netoxazine derivatives.

Overview of the Octahydropyrrolo[3,4-b]airo.co.inresearchgate.netoxazine Scaffold in Medicinal Chemistry Research

The primary exploration of the Octahydropyrrolo[3,4-b] airo.co.inresearchgate.netoxazine scaffold in medicinal chemistry has been in the area of antimicrobial agents. Following the development of a synthetic route, a series of 4-benzyloctahydropyrrolo[3,4-b] airo.co.inresearchgate.netoxazine derivatives were synthesized and evaluated for their antibacterial and antifungal properties. researchgate.net

The research demonstrated that specific substitutions on the pyrrolidine (B122466) nitrogen of the scaffold led to notable biological activity. For instance, compounds featuring cyclohexomethyl, isopropyl, and ethyl substitutions displayed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli. Similarly, derivatives with cyclohexomethyl, ethyl, and 4-fluorobenzyl groups showed considerable antifungal activity against Aspergillus niger and Candida albicans. These findings highlight the potential of the Octahydropyrrolo[3,4-b] airo.co.inresearchgate.netoxazine core as a promising new scaffold for the development of antimicrobial drugs.

The broader family of oxazine-containing compounds is known to possess a wide spectrum of pharmacological effects, including sedative, analgesic, anticonvulsant, and anticancer activities. ijnc.irnih.gov Additionally, related fused heterocyclic systems, such as octahydropyrido[2,1-c] airo.co.inresearchgate.netoxazines, have been shown to act on the central nervous system (CNS). nih.gov This suggests that the Octahydropyrrolo[3,4-b] airo.co.inresearchgate.netoxazine system may also serve as a valuable molecular framework for developing agents targeting a variety of diseases beyond microbial infections.

Below are interactive tables summarizing the antimicrobial screening data for a series of Octahydropyrrolo[3,4-b] airo.co.inresearchgate.netoxazine derivatives, as reported by Eswarappa Bheemappa et al. The tables show the zone of inhibition in millimeters (mm), which indicates the degree of antimicrobial effectiveness.

Table 1: Antibacterial Activity of Octahydropyrrolo[3,4-b] airo.co.inresearchgate.netoxazine Derivatives (Zone of Inhibition in mm)

Compound ID R-Group S. aureus B. subtilis K. pneumoniae E. coli
6a Cyclohexomethyl 16 18 15 14
6b Isopropyl 15 16 13 12
6c Ethyl 14 15 12 11
6d Propyl - - - -
6e Butyl - - - -
6g 4-Fluorobenzyl 12 13 10 9

| Standard | Ciprofloxacin | 25 | 26 | 24 | 22 |

Table 2: Antifungal Activity of Octahydropyrrolo[3,4-b] airo.co.inresearchgate.netoxazine Derivatives (Zone of Inhibition in mm)

Compound ID R-Group A. niger C. albicans
6a Cyclohexomethyl 15 14
6b Isopropyl 11 10
6c Ethyl 13 12
6d Propyl - -
6e Butyl - -
6g 4-Fluorobenzyl 13 12

| Standard | Griseofulvin | 22 | 20 |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B3046742 Octahydropyrrolo[3,4-b][1,4]oxazine CAS No. 128740-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(6)8-1/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIZTIYZNFUATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567791
Record name Octahydropyrrolo[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128740-00-1
Record name Octahydropyrrolo[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Octahydropyrrolo 3,4 B 1 2 Oxazine and Its Derivatives

Classic and Pioneering Synthetic Approaches to the Core Structure

The foundational synthesis of the octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.nih.govoxazine (B8389632) core has been approached through logical, multi-step sequences that build the bicyclic system in a controlled manner. A representative classical approach involves the construction of the morpholine (B109124) ring first, followed by the formation of the fused pyrrolidine (B122466) ring.

A key pioneering strategy is exemplified by the synthesis of 4-benzyloctahydropyrrolo-[3,4-b] Current time information in Bangalore, IN.nih.govoxazine, which serves as a versatile intermediate for further derivatization. researchgate.net This pathway involves a six-step synthesis, highlighting a robust and reproducible method for accessing the core structure. The initial steps typically focus on creating a suitable N-substituted amino alcohol precursor, which then undergoes cyclization to form the morpholine ring. Subsequent chemical transformations are then employed to build the second, fused pyrrolidine ring, completing the bicyclic system. This sequential assembly allows for the introduction of various substituents at specific positions, providing a basis for creating libraries of derivatives for structure-activity relationship (SAR) studies. researchgate.net

Multi-step Synthesis Design and Optimization

Ring-closing reactions are pivotal in the synthesis of heterocyclic compounds. In the context of the octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.nih.govoxazine core, the final cyclization to form the pyrrolidine ring is a critical step. After the initial formation of a substituted morpholine intermediate, a subsequent intramolecular reaction is used to construct the fused five-membered ring.

For instance, a common strategy involves an intramolecular nucleophilic substitution, where a nitrogen atom attacks an electrophilic carbon center within the same molecule to close the ring. The efficiency of this key step is often optimized by carefully choosing the reaction conditions, such as base and solvent, to favor the desired intramolecular cyclization over potential intermolecular side reactions. While powerful techniques like ring-closing metathesis (RCM) are widely used for heterocycle synthesis beilstein-journals.orgthieme-connect.de, specific applications for the direct assembly of the octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.nih.govoxazine core are less commonly documented in favor of sequential cyclization approaches.

A representative multi-step synthesis leading to a key intermediate is outlined below:

StepReactantsReagents/ConditionsProductDescription
1Diethanolamine, Benzyl (B1604629) chlorideK₂CO₃, Acetonitrile (B52724)N-benzyldiethanolamineN-alkylation of diethanolamine.
2N-benzyldiethanolamineSOCl₂Bis(2-chloroethyl)benzylamineConversion of hydroxyl groups to chlorides.
3Bis(2-chloroethyl)benzylamine-4-BenzylmorpholineIntramolecular cyclization to form the morpholine ring.
44-BenzylmorpholineVariousSubstituted Morpholine IntermediateFunctionalization to introduce handles for the second ring closure.
5Substituted Morpholine IntermediateBase4-Benzyloctahydropyrrolo[3,4-b] Current time information in Bangalore, IN.nih.govoxazine Key intramolecular ring-closing reaction to form the fused pyrrolidine ring.
64-Benzyloctahydropyrrolo[3,4-b] Current time information in Bangalore, IN.nih.govoxazine Alkyl/Aryl HalidesN-Substituted DerivativesDerivatization of the pyrrolidine nitrogen. researchgate.net

This table represents a generalized pathway based on established synthetic principles for this class of compounds.

The construction of the bicyclic framework can be viewed as a process of two sequential N-alkylation events. The first N-alkylation typically establishes a key substituent on a nitrogen atom, such as the benzyl group in 4-benzyloctahydropyrrolo-[3,4-b] Current time information in Bangalore, IN.nih.govoxazine, which can also serve as a protecting group. researchgate.net The second key step is an intramolecular N-alkylation, which constitutes the ring-closing step to form the second heterocyclic ring.

Following the formation of the core bicyclic system, further intermolecular N-alkylation can be performed to introduce a wide variety of substituents. For example, the active intermediate 4-benzyloctahydropyrrolo-[3,4-b] Current time information in Bangalore, IN.nih.govoxazine, which contains a secondary amine in the pyrrolidine moiety, can be reacted with various alkyl or aryl halides. researchgate.net This reaction, typically carried out in the presence of a base like potassium carbonate, allows for the synthesis of a diverse library of N-substituted derivatives (6a-j in the cited study), which is crucial for exploring their biological properties. researchgate.net This highlights a strategy where N-alkylation is used both for the construction of the core and for its subsequent diversification.

The use of precursors with good leaving groups is a cornerstone of heterocyclic synthesis. Tosylates (p-toluenesulfonates) are excellent leaving groups, and di-functionalized molecules such as bis-tosylates are highly effective precursors for forming rings via double nucleophilic substitution.

In a related synthetic context, the utility of tosylated precursors has been demonstrated in the synthesis of benzoxazine (B1645224) derivatives. For example, homochiral glycidyl (B131873) tosylates have been used as starting materials to construct the oxazine ring of 3-oxo-3,4-dihydrobenzo[b] Current time information in Bangalore, IN.nih.govoxazine-8-carboxamides, which are inhibitors of the enzyme PARP1. nih.gov This strategy involves the reaction of a catechol or aminophenol derivative with the glycidyl tosylate, where the tosylate group facilitates the ring-closing step. Although this example leads to a benzannulated oxazine, the principle is directly applicable to the synthesis of the octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.nih.govoxazine core. A hypothetical, yet chemically sound, approach would involve reacting a suitably substituted bis-tosylate of a diol with an appropriate aminodiol derivative to construct the bicyclic system.

One-Pot and Cascade Reaction Methodologies for Enhanced Efficiency

Modern synthetic chemistry increasingly focuses on efficiency, minimizing steps, and reducing waste. One-pot and cascade reactions, where multiple chemical transformations occur in a single reaction vessel, are exemplary of this trend. biolmolchem.com While the literature contains numerous examples of one-pot syntheses for related heterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones mdpi.com, specific, well-documented one-pot methodologies for the direct synthesis of the octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.nih.govoxazine core are still emerging. The development of such efficient methods remains an active area of research.

The [3+2] dipolar cycloaddition is a powerful and highly stereocontrolled method for constructing five-membered rings. The intramolecular version of this reaction is particularly valuable for creating fused and bridged heterocyclic systems. This strategy is highly relevant to the synthesis of the octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.nih.govoxazine core, specifically for the formation of the pyrrolidine ring.

A notable application of this methodology is seen in the synthesis of the closely related octahydropyrrolo[3,4-b]pyrrole (B1600083) system. nih.govacs.org In this approach, the condensation of an N-substituted glycine (B1666218) with a chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine generates an azomethine ylide in situ. nih.govacs.org This 1,3-dipole then undergoes a stereospecific intramolecular cycloaddition with the tethered allyl group (the dipolarophile) to yield the octahydropyrrolo[3,4-b]pyrrole core as a single diastereoisomer. The reaction conditions, including temperature and the presence of a base, are crucial for optimizing the chemical yield. acs.org

This powerful strategy can be conceptually adapted for the synthesis of the target octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.nih.govoxazine core by designing a precursor that contains both the azomethine ylide source and a suitable dipolarophile tethered through what will become the oxazine portion of the final molecule.

Annulation Reactions Utilizing Electron-Deficient Alkynes and Nitrogenous Reagents

The construction of the 1,4-oxazine ring system can be achieved through annulation reactions that involve the reaction of electron-deficient alkynes, such as dialkyl acetylenedicarboxylates, with suitable nitrogenous reagents. These reactions often proceed through a cascade mechanism, providing an efficient route to complex heterocyclic structures.

One established method involves the reaction between phosphine (B1218219) derivatives, electron-deficient acetylenic esters, and nitrosonaphthols. arkat-usa.org In this process, the initial step is the formation of a reactive 1:1 intermediate between the phosphine and the dialkyl acetylenedicarboxylate. This intermediate is then protonated by the nitrosonaphthol, leading to the formation of a vinylphosphonium salt. A subsequent intramolecular Wittig reaction within this salt yields the final 1,4-oxazine derivatives in good yields. arkat-usa.org This one-pot condensation is advantageous as it proceeds under neutral conditions without the need for a catalyst. arkat-usa.org

While this specific example uses nitrosonaphthols to build a naphtho-fused oxazine, the underlying principle of activating an electron-deficient alkyne with a phosphine to react with a molecule containing both a nucleophilic oxygen and nitrogen (or a precursor) represents a viable strategy for constructing varied 1,4-oxazine cores. The key step is the intramolecular Wittig reaction that facilitates the C=N bond formation and ring closure. arkat-usa.org

Reactions Mediated by Phosphine Derivatives

Phosphine-mediated reactions are a cornerstone in the synthesis of various heterocyclic compounds, including 1,4-oxazines. rsc.orgnih.gov Tertiary phosphines, such as triphenylphosphine (B44618), are versatile reagents that function as excellent nucleophiles and can mediate complex transformations under mild conditions. rsc.orgresearchgate.net

The synthesis of 1,4-oxazine derivatives through an intramolecular Wittig reaction is a prime example of a phosphine-mediated process. arkat-usa.org As detailed in the previous section, the reaction of triphenylphosphine or tri-m-tolylphosphine (B1630614) with dialkyl acetylenedicarboxylates in the presence of nitrosonaphthols proceeds smoothly in toluene (B28343) to afford the corresponding 1,4-oxazine products. arkat-usa.org The phosphine is crucial for activating the acetylenic ester, and it is ultimately converted to its corresponding oxide in the process. arkat-usa.org

Another efficient phosphine-mediated method involves the reaction of ynones with 2-azido alcohols, which can be used to construct 1,4-oxazepines and 1,3-oxazines. nih.gov This highlights the utility of phosphines in tandem reactions involving azido (B1232118) groups, suggesting potential pathways for similar cyclizations to form the desired pyrrolo-oxazine skeleton. The unique reactivity of tertiary phosphines, particularly their nucleophilicity and strong oxyphilicity, drives these transformations, making them highly effective for constructing carbon-heteroatom bonds in a single step. rsc.org

Reagent 1Reagent 2Reagent 3PhosphineProductKey MechanismRef
Dialkyl acetylenedicarboxylate1-Nitroso-2-naphthol-Triphenylphosphine3H-naphtho[2,1-b] acs.orgnih.govoxazine-2,3-dicarboxylateIntramolecular Wittig Reaction arkat-usa.org
Dialkyl acetylenedicarboxylate2-Nitroso-1-naphthol-Tri-m-tolylphosphine3H-naphtho[2,1-b] acs.orgnih.govoxazine-2,3-dicarboxylateIntramolecular Wittig Reaction arkat-usa.org
Ynone2-Azido alcohol-Triphenylphosphine1,4-Oxazepine / 1,3-OxazineTandem Reaction nih.gov

Strategic Functionalization and Diversification of the Octahydropyrrolo[3,4-b]acs.orgnih.govoxazine Moiety

Once the core octahydropyrrolo[3,4-b] acs.orgnih.govoxazine structure is assembled, its strategic functionalization is key to creating diverse molecular libraries for various applications.

N-Substitution Protocols for Structural Modification

The secondary amine within the pyrrolidine portion of the octahydropyrrolo[3,4-b] acs.orgnih.govoxazine scaffold is a prime site for structural modification. N-substitution allows for the introduction of a wide array of functional groups, which can modulate the molecule's physicochemical properties.

A common and effective method for N-substitution involves the reaction of a parent octahydropyrrolo[3,4-b] acs.orgnih.govoxazine with various electrophiles. For instance, the active intermediate 4-benzyloctahydropyrrolo-[3,4-b] acs.orgnih.govoxazine can be readily synthesized and subsequently reacted with different alkyl or aryl halides. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution at the nitrogen atom. researchgate.net This protocol has been successfully used to synthesize a series of N-substituted derivatives bearing groups like cyclohexylmethyl and isopropyl, demonstrating its utility for creating structural diversity. researchgate.net

Introduction of Alkyl and Aryl Halide Substituents

The introduction of alkyl and aryl substituents via reaction with corresponding halides is a fundamental strategy for diversifying the octahydropyrrolo[3,4-b] acs.orgnih.govoxazine core. researchgate.net This functionalization is achieved through the N-alkylation or N-arylation of the pyrrolidine nitrogen.

In a reported synthesis, a series of novel bridged bicyclic morpholine derivatives were prepared by reacting 4-benzyloctahydropyrrolo-[3,4-b] acs.orgnih.govoxazine with a variety of alkyl and aryl halides. researchgate.net The reaction conditions involve using potassium carbonate as a base, which deprotonates the secondary amine, increasing its nucleophilicity and promoting the substitution reaction with the halide. researchgate.net This method has proven effective for attaching a range of substituents, leading to the generation of a library of compounds for further evaluation. researchgate.net

Parent CompoundReagentBaseProductRef
4-benzyloctahydropyrrolo-[3,4-b] acs.orgnih.govoxazineAlkyl HalidePotassium Carbonate4-benzyl-N-alkyloctahydropyrrolo-[3,4-b] acs.orgnih.govoxazine researchgate.net
4-benzyloctahydropyrrolo-[3,4-b] acs.orgnih.govoxazineAryl HalidePotassium Carbonate4-benzyl-N-aryloctahydropyrrolo-[3,4-b] acs.orgnih.govoxazine researchgate.net
4-benzyloctahydropyrrolo-[3,4-b] acs.orgnih.govoxazineCyclohexylmethyl HalidePotassium Carbonate4-benzyl-N-(cyclohexylmethyl)octahydropyrrolo-[3,4-b] acs.orgnih.govoxazine researchgate.net
4-benzyloctahydropyrrolo-[3,4-b] acs.orgnih.govoxazineIsopropyl HalidePotassium Carbonate4-benzyl-N-isopropyloctahydropyrrolo-[3,4-b] acs.orgnih.govoxazine researchgate.net

Stereochemical Aspects and Chiral Synthesis of Octahydropyrrolo 3,4 B 1 2 Oxazine

Diastereoisomeric and Enantiomeric Forms of Octahydropyrrolo[3,4-b]Current time information in Bangalore, IN.beilstein-journals.orgoxazine

The structure of octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.beilstein-journals.orgoxazine (B8389632) features two fused five- and six-membered rings, with chiral centers at the bridgehead carbon atoms (4a and 7a). This gives rise to the possibility of both diastereomers (cis and trans isomers) and enantiomers.

Analysis of cis and trans Isomers

The relative orientation of the substituents at the bridgehead positions determines whether the molecule adopts a cis or trans configuration. In the cis isomer, the substituents on the bridgehead carbons are on the same side of the ring system, leading to a folded, V-shaped conformation. Conversely, in the trans isomer, the substituents are on opposite sides, resulting in a more linear and extended structure.

The distinction between cis and trans isomers is crucial as it significantly impacts the molecule's three-dimensional shape, and consequently its physical, chemical, and biological properties. The nomenclature often includes cis or trans descriptors to differentiate these diastereomers. For instance, the Boc-protected derivative, (4aR,7aS)-rel-6-Boc-octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.beilstein-journals.orgoxazine, indicates a relative trans configuration. rsc.org

Isomer TypeBridgehead Substituent OrientationGeneral Conformation
cisSame sideFolded, V-shaped
transOpposite sidesExtended, linear

Specific Stereoisomers (e.g., (4aR,7aR), (4aS,7aS))

Beyond the cis and trans diastereomerism, the absolute configuration at each chiral center gives rise to enantiomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to each stereocenter. For octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.beilstein-journals.orgoxazine, the key stereoisomers include:

(4aR,7aR)-Octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.beilstein-journals.orgoxazine

(4aS,7aS)-Octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.beilstein-journals.orgoxazine

(4aR,7aS)-Octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.beilstein-journals.orgoxazine

(4aS,7aR)-Octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.beilstein-journals.orgoxazine

The (4aR,7aR) and (4aS,7aS) isomers are enantiomers of each other and represent one of the diastereomeric pairs (either cis or trans, depending on the specific ring fusion). Similarly, the (4aR,7aS) and (4aS,7aR) isomers constitute the other enantiomeric pair. The commercial availability of specific enantiomers, such as (4aS,7aS)-octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.beilstein-journals.orgoxazine, underscores the importance of accessing stereochemically pure forms of this compound. researchgate.netscispace.commdpi.comchemicalbook.com

Stereoselective Synthetic Pathways

The synthesis of specific stereoisomers of octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.beilstein-journals.orgoxazine requires carefully designed stereoselective strategies. These methods aim to control the formation of the desired diastereomer and/or enantiomer.

Control of Diastereoselectivity in Core Formation

Achieving diastereoselectivity in the formation of the bicyclic core of octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.beilstein-journals.orgoxazine is a critical step. This is often accomplished through stereoselective reduction or cyclization reactions. While specific literature for the octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.beilstein-journals.orgoxazine core is limited, analogous systems like octahydropyrrolo[3,4-b]pyridine provide valuable insights. For instance, the stereoselective reduction of a precursor dione (B5365651) can lead to the desired cis or trans ring fusion. scispace.comresearchgate.net The choice of reducing agent and reaction conditions plays a pivotal role in directing the stereochemical outcome.

Enantioselective Synthesis Utilizing Chiral Auxiliaries or Catalysts

To obtain enantiomerically pure octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.beilstein-journals.orgoxazine, chiral auxiliaries or catalysts are often employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to guide the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

A notable example from the synthesis of the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine involves the use of the chiral auxiliary, naproxen (B1676952). scispace.comasianpubs.org This approach demonstrates how a chiral molecule can be used to control the formation of a specific enantiomer. The synthesis of other chiral heterocyclic systems also highlights the use of chiral catalysts in enantioselective transformations. rsc.org These strategies are highly applicable to the synthesis of enantiopure octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.beilstein-journals.orgoxazine.

MethodDescriptionExample Application (Analogous Systems)
Chiral Auxiliaries A temporary chiral group guides the stereoselective reaction.Use of naproxen in the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. scispace.comasianpubs.org
Chiral Catalysts A chiral catalyst promotes the formation of one enantiomer over the other.Enantioselective synthesis of various heterocyclic compounds.

Resolution Techniques for Enantiopure Compounds

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography. The separated diastereomers are then converted back to the pure enantiomers.

For amine-containing compounds like octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.beilstein-journals.orgoxazine, chiral acids such as tartaric acid are commonly used as resolving agents. The synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, for example, has been achieved through resolution using D-(-)-tartaric acid. scispace.com

Another powerful resolution technique is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Chiral HPLC is a widely used analytical and preparative technique for obtaining enantiopure compounds. rsc.orgmdpi.com

Structural Characterization and Spectroscopic Analysis of Octahydropyrrolo 3,4 B 1 2 Oxazine Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a complete structural assignment of Octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.rsc.orgoxazine (B8389632), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required.

Comprehensive 1D NMR (¹H, ¹³C) Data Acquisition and Interpretation

A complete analysis would begin with the acquisition of ¹H and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (multiplicity, e.g., singlet, doublet, triplet), and the coupling constants (J) between them. For Octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.rsc.orgoxazine, one would expect to see distinct signals for the protons on the pyrrolidine (B122466) and oxazine rings, including the bridgehead protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization (sp³, sp²) and the nature of the atoms attached to them (e.g., C-N, C-O). For this bicyclic system, one would expect six distinct signals in the ¹³C NMR spectrum, corresponding to the six carbon atoms of the fused ring system.

A hypothetical data table for the 1D NMR data would be structured as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Data for Octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.rsc.orgoxazine

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity J (Hz)
C-2 - - - -
C-3 - - - -
C-4a - - - -
C-6 - - - -
C-7 - - - -

Without experimental data, this table remains empty.

Application of 2D NMR Techniques (COSY, NOESY, HETCOR, HMQC, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would allow for the tracing of the proton-proton connectivity throughout the entire spin system of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals which protons are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining the stereochemistry of the molecule, such as the cis or trans fusion of the two rings.

Spin-Simulation and Iterative Analysis for Complex Spectra

In cases where the ¹H NMR spectrum exhibits significant signal overlap or complex coupling patterns, spin-simulation and iterative analysis can be employed. This involves using specialized software to create a theoretical spectrum based on a set of proposed chemical shifts and coupling constants. This theoretical spectrum is then compared to the experimental spectrum, and the parameters are adjusted iteratively until a close match is achieved. This process allows for the extraction of precise NMR parameters from complex spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of Octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.rsc.orgoxazine. This allows for the calculation of the molecular formula with high accuracy, confirming the elemental composition of the compound (C₆H₁₂N₂O).

Table 2: Hypothetical HRMS Data for Octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.rsc.orgoxazine

Molecular Formula Calculated Exact Mass [M+H]⁺ Measured Exact Mass [M+H]⁺

Without experimental data, this table remains incomplete.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Cleavage of the molecule at specific bonds would result in characteristic fragment ions, helping to confirm the connectivity of the bicyclic system.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For Octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.rsc.orgoxazine, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: A medium to weak band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹ due to the sp³ hybridized C-H bonds.

C-O stretching: A strong band in the region of 1050-1150 cm⁻¹ for the ether linkage.

C-N stretching: A medium band in the region of 1020-1250 cm⁻¹.

Table 3: Hypothetical IR Absorption Data for Octahydropyrrolo[3,4-b] Current time information in Bangalore, IN.rsc.orgoxazine

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch -
C-H Stretch (sp³) -
C-O Stretch -

Without experimental data, this table remains empty.

Mechanistic Elucidations of Reactions Involving Octahydropyrrolo 3,4 B 1 2 Oxazine Formation

Detailed Reaction Pathway Analysis for Core Cyclization

Intramolecular cyclization is a primary strategy for forming the 1,4-oxazine ring. This pathway typically involves a pyrrolidine (B122466) precursor bearing a nucleophilic group (amine or alcohol) and an electrophilic center, separated by a suitable linker to facilitate a 6-endo or 6-exo cyclization.

A plausible pathway starts from a suitably substituted pyrrolidine, such as a 3-(2-hydroxyethylamino)pyrrolidine or a 3-aminopyrrolidin-4-ol derivative. The core cyclization to form the 1,4-oxazine ring can proceed via several mechanisms:

Nucleophilic Substitution: A common pathway involves the intramolecular SN2 reaction. For instance, a pyrrolidine derivative with a primary or secondary amine at the C3 position and a 2-haloethoxy or a 2-tosyloxyethoxy side chain at the N1 position could undergo base-mediated cyclization. The pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the side chain and displacing the leaving group to form the C4-N5 bond of the oxazine (B8389632) ring.

Reductive Amination: An alternative pathway involves an intramolecular reductive amination. A precursor like methyl (3-oxo-pyrrolidin-1-yl)acetate could be reacted with a primary amine (e.g., ethanolamine). The initial imine formation would be followed by reduction (e.g., with NaBH4 or catalytic hydrogenation) and subsequent acid-catalyzed cyclization via etherification to close the oxazine ring.

Metal-Catalyzed Heterocyclization: Modern synthetic methods often employ transition metal catalysis. For example, a pyrrolidine derivative containing an N-tethered alkyne could undergo a gold- or rhodium-catalyzed 6-exo heterocyclization. cdmf.org.br The catalyst activates the alkyne toward nucleophilic attack by a hydroxyl group on the pyrrolidine ring, leading to the formation of the oxazine C-O bond. cdmf.org.br Similarly, ruthenium-catalyzed tandem N-H insertion/cyclization of α-amino ketones with diazo compounds presents a powerful method for constructing 1,4-oxazine rings, a strategy that could be adapted to pyrrolidine-based precursors. rsc.org

Investigation of Intermediates and Transition States in Key Synthetic Steps

The intermediates and transition states in the formation of the Octahydropyrrolo[3,4-b] rsc.orgnih.govoxazine ring system are dictated by the chosen synthetic route.

In Intramolecular Cyclizations: For an SN2-type cyclization, the key transition state involves the backside attack of the pyrrolidine nitrogen on the carbon bearing the leaving group. The geometry of this transition state is crucial for the reaction's success and is governed by stereoelectronic factors. For metal-catalyzed cyclizations, the mechanism proceeds through distinct organometallic intermediates. For example, in a gold-catalyzed hydroalkoxylation of an alkyne, an initial π-complex forms between the gold catalyst and the alkyne. This increases the alkyne's electrophilicity, facilitating the nucleophilic attack by the hydroxyl group and leading to a vinyl-gold intermediate, which is then protonated to yield the final product and regenerate the catalyst.

In Cycloaddition Reactions: For a [3+2] cycloaddition involving an azomethine ylide, the reaction is often concerted but asynchronous. mdpi.com This means the two new sigma bonds are formed in a single step, but not at the exact same rate. The transition state involves the simultaneous interaction of the termini of the dipole (azomethine ylide) and the dipolarophile. Computational studies on similar systems suggest that the asynchronicity arises from the electronic disparity between the interacting atoms. scispace.com The stability of the transition state, often influenced by steric and electronic factors, determines the reaction's regioselectivity and stereoselectivity.

A proposed mechanism for the acid-catalyzed cyclization of diazoketones to form oxazinanones involves the protonation of the diazo group, followed by the intramolecular nucleophilic attack from a carbamate (B1207046) carboxyl group to release nitrogen gas and form an ammonium (B1175870) intermediate. frontiersin.org This intermediate is then trapped to yield the cyclic product. frontiersin.org

Understanding Regioselectivity and Stereoselectivity in Cycloaddition Reactions

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a powerful method for constructing the fused pyrrolidine ring system, which could then be elaborated to form the oxazine portion, or in some cases, form both rings in a tandem sequence. A common approach involves the reaction of an azomethine ylide with a dipolarophile.

Regioselectivity: The regioselectivity of the cycloaddition is governed by the electronic properties of the dipole and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For instance, the reaction of an azomethine ylide generated from an amino acid with an electron-deficient alkene will have a predictable regiochemical outcome based on the orbital coefficients of the interacting atoms. mdpi.com The choice of dipolarophile can effectively control the regioselectivity, providing a switchable route to different isomers. mdpi.com

Stereoselectivity: The stereoselectivity of the reaction is highly dependent on the geometry of the azomethine ylide and the mode of approach of the dipolarophile. Chiral auxiliaries or catalysts can be used to induce high levels of diastereoselectivity and enantioselectivity. In the context of forming the Octahydropyrrolo[3,4-b] rsc.orgnih.govoxazine system, if a chiral pyrrolidine-derived azomethine ylide is used, the facial selectivity of the cycloaddition would be influenced by the steric hindrance imposed by the existing ring and its substituents. Tandem hydrozirconation-Lewis acid mediated cyclization has been shown to be a diastereoselective method for constructing pyrrolidine rings, a technique whose principles could be applied here. nih.gov

Catalytic Roles and Reaction Condition Dependencies

Catalysis:

Acid/Base Catalysis: Simple Brønsted or Lewis acids and bases are fundamental. Bases like K2CO3 or Et3N are often used to deprotonate nucleophiles or scavenge acid byproducts in intramolecular SN2 cyclizations. researchgate.net Strong acids, such as silica-supported HClO4, can catalyze intramolecular cyclizations of diazoketones to form oxazinanones under metal-free conditions. frontiersin.org

Metal Catalysis: A wide range of transition metals can be employed. Yttrium triflate (Y(OTf)3) has been shown to catalyze cascade reactions to form 1,4-benzoxazines. rsc.org Ruthenium catalysts can promote tandem N-H insertion/cyclization reactions. rsc.org Gold, rhodium, and palladium catalysts are widely used for activating alkynes or facilitating cross-coupling and cyclization reactions that can form C-O and C-N bonds essential for the oxazine ring. cdmf.org.brresearchgate.net

Reaction Condition Dependencies:

Temperature: Reaction temperature significantly impacts reaction rates and, in some cases, selectivity. Higher temperatures may be required to overcome activation barriers but can sometimes lead to side reactions or decomposition of intermediates.

Solvent: The choice of solvent can influence reaction outcomes by affecting the solubility of reactants and catalysts, and by stabilizing or destabilizing intermediates and transition states. For instance, polar aprotic solvents like DMF or acetonitrile (B52724) are common for SN2 reactions.

Concentration: In intramolecular cyclizations, high dilution conditions are often employed to favor the desired ring-closing reaction over competing intermolecular polymerization.

The table below summarizes the influence of various catalysts on the formation of related oxazine and fused-pyrrolo heterocyclic systems.

CatalystReaction TypePrecursorsProduct TypeReference
Y(OTf)3Cascade Ring Opening/AnnulationBenzoxazoles, Propargyl Alcohols1,4-Benzoxazines rsc.org
RuCl3Tandem N-H Insertion/Cyclizationα-Arylamino Ketones, Diazo Pyruvates1,4-Oxazines rsc.org
Silica-supported HClO4Intramolecular CyclizationN-Cbz-protected Diazoketones1,3-Oxazinane-2,5-diones frontiersin.org
Au(I) / Rh(II)Formal [3+3] AnnulationEnal Diazo Ketones, N-Propargylanilines2-Methylene-3,4-dihydro-1,4-oxazines cdmf.org.br
Pd DerivativesIntramolecular AminationN-Alkyl-N-allyl-pyrrolo-2-carboxamidesPyrrolo[1,2-a]pyrazin-1-ones researchgate.net

Computational and Theoretical Investigations of Octahydropyrrolo 3,4 B 1 2 Oxazine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Stability, and Bonding Characterization

Future research endeavors would likely begin with quantum chemical calculations to establish the fundamental electronic properties of Octahydropyrrolo[3,4-b] chemscene.comaps.orgoxazine (B8389632). DFT methods, such as the widely used B3LYP functional with an appropriate basis set (e.g., 6-311++G(d,p)), could be employed to optimize the molecule's geometry and determine its ground-state electronic structure.

Key parameters that would be of interest include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be crucial for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Electron Density and Charge Distribution: Mapping the electron density and performing population analyses (e.g., Mulliken, NBO) would reveal the distribution of charges across the atoms, identifying electrophilic and nucleophilic sites. This is fundamental to understanding intermolecular interactions.

Thermodynamic Properties: Calculations could predict thermodynamic parameters such as the standard enthalpy of formation, entropy, and Gibbs free energy, providing insights into the compound's stability.

While no specific data exists for Octahydropyrrolo[3,4-b] chemscene.comaps.orgoxazine, studies on related bicyclic oxazine systems have successfully used these methods to characterize their stability and electronic nature.

Molecular Modeling and Conformational Analysis in Solution and Solid State

The fused ring system of Octahydropyrrolo[3,4-b] chemscene.comaps.orgoxazine suggests the potential for multiple low-energy conformations. Molecular modeling would be essential to explore this conformational landscape.

Gas Phase and Solid State: Initial conformational searches could be performed in the gas phase to identify all possible stereoisomers and their relative energies. For the solid state, computational methods could predict the most stable crystal packing arrangements.

Solution Phase: The conformational preferences of the molecule could be significantly influenced by the solvent. Implicit solvent models (e.g., PCM, SMD) could be used to simulate the behavior of Octahydropyrrolo[3,4-b] chemscene.comaps.orgoxazine in various solvents, providing a more realistic understanding of its structure in solution.

Such analyses would be critical for understanding how the molecule's shape influences its interactions with other molecules, a key aspect of its potential applications.

Prediction and Corroboration of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of new compounds. For Octahydropyrrolo[3,4-b] chemscene.comaps.orgoxazine, the following could be investigated:

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods could be used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted spectra could be compared with experimental data to confirm the structure of synthesized material.

Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT would allow for the prediction of the Infrared (IR) and Raman spectra. This would help in identifying the characteristic vibrational modes of the molecule's functional groups.

The table below illustrates the type of data that would be generated from such computational studies, though it must be stressed that these are hypothetical values for illustrative purposes only, as no published data exists.

Spectroscopic ParameterPredicted Value (Hypothetical)Computational Method
¹³C Chemical Shift (C=O)~170 ppmGIAO-DFT/B3LYP
¹H Chemical Shift (N-H)~3.5 ppmGIAO-DFT/B3LYP
IR Frequency (N-H stretch)~3350 cm⁻¹DFT/B3LYP
IR Frequency (C-O stretch)~1100 cm⁻¹DFT/B3LYP

Computational Studies on Reaction Mechanisms, Energy Profiles, and Selectivity Determinants

Should Octahydropyrrolo[3,4-b] chemscene.comaps.orgoxazine be used as a reactant or be the product of a chemical reaction, computational studies could illuminate the underlying mechanisms.

Reaction Pathways: By mapping the potential energy surface, researchers could identify the transition states and intermediates for reactions involving this molecule.

Activation Energies: The calculation of activation barriers would provide quantitative insights into reaction rates and feasibility.

Selectivity: In cases where multiple reaction products are possible, computational analysis could predict the factors that determine stereoselectivity or regioselectivity.

Applications of Octahydropyrrolo 3,4 B 1 2 Oxazine As a Versatile Synthetic Scaffold

Utilization as a Core Building Block in Organic Synthesis

The octahydropyrrolo[3,4-b] researchgate.netnih.govoxazine (B8389632) framework serves as a foundational component for the synthesis of more elaborate molecular architectures. A key example of its utility is in the preparation of a series of 4-benzyloctahydropyrrolo-[3,4-b] researchgate.netnih.govoxazine derivatives, which have been investigated for their antimicrobial properties. researchgate.net The synthesis of this core scaffold is a critical first step, providing a stable intermediate that can be further functionalized.

The general synthetic approach to this class of compounds involves a multi-step sequence that culminates in the formation of the bridged bicyclic morpholine (B109124) structure fused to a pyrrolidine (B122466) ring. researchgate.net Once the core octahydropyrrolo[3,4-b] researchgate.netnih.govoxazine is synthesized, it can be readily derivatized. For instance, the nitrogen atom of the pyrrolidine ring is a common site for modification, allowing for the introduction of a variety of substituents. In the case of the 4-benzyl derivatives, the active intermediate, 4-benzyloctahydropyrrolo-[3,4-b] researchgate.netnih.govoxazine, is reacted with various alkyl or aryl halides. This reaction, typically carried out in the presence of a base such as potassium carbonate, leads to the formation of a diverse library of N-substituted derivatives. researchgate.net

The versatility of this scaffold is further highlighted by the range of substituents that can be introduced, including but not limited to cyclohexylmethyl and isopropyl groups. researchgate.net This adaptability makes the octahydropyrrolo[3,4-b] researchgate.netnih.govoxazine system an attractive starting point for the exploration of new chemical space.

Integration into Novel and Complex Heterocyclic Systems

The unique structural features of the octahydropyrrolo[3,4-b] researchgate.netnih.govoxazine scaffold make it an ideal candidate for incorporation into larger and more complex heterocyclic systems. While direct examples of the integration of the parent octahydropyrrolo[3,4-b] researchgate.netnih.govoxazine into such systems are not extensively documented, the broader class of pyrrolo-oxazine structures has been successfully utilized in the synthesis of intricate molecular architectures.

A notable example is the development of second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitors. rsc.orgunimi.it These complex molecules, which have potential applications in the treatment of neurological disorders, feature a pyrrolo-oxazine core fused with a pyrimidine (B1678525) ring. The pyrrolo-oxazine moiety in these compounds serves as a rigid scaffold that helps to orient the other functional groups in the correct conformation for binding to the target protein. The synthesis of these tricyclic systems demonstrates how the fundamental pyrrolo-oxazine structure can be elaborated upon to create highly specific and potent therapeutic agents. rsc.orgunimi.it

The development of such complex heterocyclic systems often involves the exploration of the heteroaromatic ring to engage the binding affinity region in the target kinase. rsc.orgunimi.it The pyrrolo-oxazine core provides a stable and predictable platform from which to append these additional rings and functional groups. This approach highlights the potential of the simpler octahydropyrrolo[3,4-b] researchgate.netnih.govoxazine scaffold to be similarly integrated into novel and complex heterocyclic systems in the future.

Strategies for Scaffold Diversification in Drug Discovery and Development Research

In drug discovery, the ability to systematically modify a core scaffold to explore structure-activity relationships (SAR) is crucial. The octahydropyrrolo[3,4-b] researchgate.netnih.govoxazine scaffold offers several avenues for diversification, making it a valuable tool in medicinal chemistry.

One of the most straightforward strategies for diversification is the functionalization of the nitrogen atoms within the bicyclic system. As demonstrated in the synthesis of 4-benzyloctahydropyrrolo-[3,4-b] researchgate.netnih.govoxazine derivatives, the pyrrolidine nitrogen can be readily alkylated or arylated with a wide range of substituents. researchgate.net This approach allows for the rapid generation of a library of analogs with varying steric and electronic properties, which can then be screened for biological activity.

Beyond simple N-substitution, more advanced strategies can be envisioned for the diversification of this scaffold. These could include:

Functionalization of the carbon skeleton: Introduction of functional groups onto the carbon framework of the oxazine or pyrrolidine rings would provide another dimension for structural modification. This could be achieved through various synthetic methodologies, such as stereoselective functionalization.

Ring distortion or expansion: Modification of the core bicyclic system itself, for instance, by expanding one of the rings, could lead to novel scaffolds with different conformational properties.

Combinatorial chemistry: The use of combinatorial approaches, where multiple points of diversity are varied simultaneously, could be employed to generate large and diverse libraries of octahydropyrrolo[3,4-b] researchgate.netnih.govoxazine derivatives for high-throughput screening.

The related octahydropyrido[2,1-c] researchgate.netnih.govoxazine system has been suggested as a useful molecular framework for the construction of agents with pharmacologically useful actions in the central nervous system (CNS). nih.gov This suggests that the octahydropyrrolo[3,4-b] researchgate.netnih.govoxazine scaffold could also be a promising starting point for the development of new CNS-active compounds.

Development of Synthetic Methodologies for Related Bridged Bicyclic Systems

The synthesis of bridged bicyclic systems such as octahydropyrrolo[3,4-b] researchgate.netnih.govoxazine presents unique challenges due to their inherent ring strain and stereochemical complexity. The development of efficient and stereoselective synthetic methodologies is therefore a key area of research.

While specific methodologies for the synthesis of the octahydropyrrolo[3,4-b] researchgate.netnih.govoxazine core are not extensively detailed in the literature, general strategies for the construction of related bridged bicyclic heterocycles can provide valuable insights. These often involve intramolecular cyclization reactions as the key ring-forming step.

For example, the synthesis of the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, an important intermediate in the manufacture of the antibiotic moxifloxacin, has been the subject of considerable research. scispace.comresearchgate.net Methodologies for this synthesis include resolution processes and alternative stereoselective reduction procedures. scispace.com These approaches highlight the importance of controlling stereochemistry during the synthesis of such bridged systems.

Furthermore, the synthesis of other related bridged systems, such as octahydropyrido[2,1-c] researchgate.netnih.govoxazines, has been achieved through the treatment of piperidinemethanol derivatives with α-bromoacetophenone, followed by catalytic hydrogenolysis. nih.gov This type of cyclization strategy could potentially be adapted for the synthesis of the octahydropyrrolo[3,4-b] researchgate.netnih.govoxazine core.

The development of novel synthetic routes to these and other related bridged bicyclic systems is an active area of research, with a focus on improving efficiency, stereoselectivity, and the ability to introduce functional group diversity.

Data Tables

Table 1: Examples of N-Substituted 4-Benzyloctahydropyrrolo-[3,4-b] researchgate.netnih.govoxazine Derivatives

Compound IDN-SubstituentReference
6a-j (general)Alkyl or Aryl Halide Substituents researchgate.net
Specific Example 1Cyclohexylmethyl researchgate.net
Specific Example 2Isopropyl researchgate.net

Table 2: Related Bridged Bicyclic Systems and their Applications

Compound NameApplication/SignificanceReference
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridineIntermediate for Moxifloxacin scispace.comresearchgate.net
Octahydropyrido[2,1-c] researchgate.netnih.govoxazinePotential CNS Agents nih.gov
Tricyclic Pyrimido-pyrrolo-oxazinemTOR Inhibitors for Neurological Disorders rsc.orgunimi.it

Future Perspectives and Emerging Research Avenues in Octahydropyrrolo 3,4 B 1 2 Oxazine Chemistry

Development of Novel and Sustainable Synthetic Routes

Key areas of future development include:

Atom-Economical Reactions: Future synthetic strategies will likely prioritize reactions that maximize the incorporation of all starting material atoms into the final product. This includes the exploration of cycloaddition reactions and tandem processes that can construct the bicyclic core in a single, efficient step.

Use of Renewable Feedstocks: A shift towards using starting materials derived from renewable resources instead of petrochemicals is a critical aspect of sustainable synthesis. Research into converting biomass-derived platform molecules into the necessary precursors for octahydropyrrolo[3,4-b] acs.orgnih.govoxazine (B8389632) synthesis is an important future direction.

Green Reaction Media: The replacement of volatile and toxic organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids will be a key consideration. Aqueous reaction conditions, for instance, can offer benefits in terms of safety, cost, and environmental impact, and may even enhance reactivity and selectivity. unimi.itnih.gov

Catalytic Approaches: The development of novel catalytic systems, including those based on earth-abundant and non-toxic metals, will be crucial. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.org For example, copper-on-carbon (Cu/C) has been shown to be effective in the synthesis of pyrroles from dihydro-1,2-oxazines and could be adapted for related transformations. rsc.org

Green Chemistry PrincipleApplication in Octahydropyrrolo[3,4-b] acs.orgnih.govoxazine Synthesis
Atom Economy Development of tandem cyclization/cycloaddition reactions.
Renewable Feedstocks Utilization of biomass-derived starting materials.
Safer Solvents Application of aqueous media or solvent-free conditions. unimi.itnih.gov
Catalysis Design of recyclable heterogeneous catalysts (e.g., metal-on-carbon). rsc.org

Exploration of Unconventional Reaction Mechanisms and Methodologies

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods is poised to revolutionize the synthesis of complex heterocyles like octahydropyrrolo[3,4-b] acs.orgnih.govoxazine. These methodologies can offer unique reactivity, improved selectivity, and milder reaction conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide variety of chemical bonds under mild conditions. acs.orgnih.govmdpi.com This strategy can be employed to generate radical intermediates that can participate in cyclization reactions to form the pyrrolidine (B122466) or oxazine rings of the target scaffold. acs.orgnih.gov The use of organic dyes as photocatalysts presents a sustainable alternative to expensive and toxic heavy metal-based catalysts. rsc.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to readily scale up reactions. google.com For the synthesis of octahydropyrrolo[3,4-b] acs.orgnih.govoxazine, flow reactors could be used to handle hazardous intermediates in situ, improve reaction yields and purity, and facilitate multi-step sequences in a streamlined fashion. beilstein-journals.org

Biocatalysis: The use of enzymes to catalyze key synthetic steps offers unparalleled stereoselectivity under mild, aqueous conditions. unimi.itnih.govcaltech.educore.ac.uk Engineered enzymes, such as evolved cytochrome P450s, could be developed to perform specific C-H amination reactions to construct the chiral pyrrolidine ring system with high enantiomeric excess. nih.govcaltech.edu This approach aligns with the growing demand for enantiomerically pure pharmaceutical intermediates. core.ac.uk

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating. researchgate.net This technique is particularly well-suited for the rapid optimization of reaction conditions and the synthesis of libraries of octahydropyrrolo[3,4-b] acs.orgnih.govoxazine derivatives for biological screening.

Unconventional MethodologyPotential Application in Octahydropyrrolo[3,4-b] acs.orgnih.govoxazine Synthesis
Photoredox Catalysis Radical-mediated cyclizations to form the heterocyclic rings. acs.orgnih.govmdpi.com
Flow Chemistry Safe in-situ generation of reactive intermediates and telescoped reactions. google.combeilstein-journals.org
Biocatalysis Enantioselective synthesis of chiral building blocks or final products. unimi.itnih.govcaltech.educore.ac.uk
Microwave-Assisted Synthesis Rapid reaction optimization and library synthesis. researchgate.net

Advanced Stereochemical Control in Complex Derivative Synthesis

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of methods for the stereoselective synthesis of octahydropyrrolo[3,4-b] acs.orgnih.govoxazine derivatives is of paramount importance. Future research will focus on achieving high levels of stereocontrol through various asymmetric strategies.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has become a cornerstone of modern organic synthesis. cardiff.ac.uk Chiral Brønsted acids or bases, or aminocatalysts could be employed to control the stereochemical outcome of key bond-forming reactions in the synthesis of the octahydropyrrolo[3,4-b] acs.orgnih.govoxazine core.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary can effectively control the stereochemistry of a reaction. nih.govsigmaaldrich.com While this is a well-established strategy, future work may focus on the development of novel, highly efficient, and easily recyclable auxiliaries specifically tailored for the synthesis of fused bicyclic systems.

Substrate-Controlled Diastereoselective Synthesis: In this approach, the existing stereocenters in a substrate direct the formation of new stereocenters. This will be particularly relevant for the synthesis of complex, poly-substituted derivatives of octahydropyrrolo[3,4-b] acs.orgnih.govoxazine, where the relative stereochemistry of multiple centers needs to be precisely controlled.

Asymmetric Metal Catalysis: The development of chiral transition metal complexes for asymmetric catalysis will continue to be a major area of research. These catalysts can be used for a wide range of transformations, including hydrogenations, cycloadditions, and C-H functionalization reactions, to generate enantiomerically enriched octahydropyrrolo[3,4-b] acs.orgnih.govoxazine derivatives.

Deeper Integration of Computational Chemistry in Predictive Design and Mechanistic Studies

Computational chemistry has become an indispensable tool in modern drug discovery and development, and its role in the future of octahydropyrrolo[3,4-b] acs.orgnih.govoxazine chemistry will be multifaceted and profound.

Predictive Design of Novel Derivatives: Molecular modeling techniques, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, will be used to design novel octahydropyrrolo[3,4-b] acs.orgnih.govoxazine derivatives with enhanced biological activity and improved pharmacokinetic properties.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, allowing for the rational optimization of reaction conditions and the prediction of stereochemical outcomes. nih.govnih.govresearchgate.netrsc.orgnih.gov For instance, DFT studies can be used to understand the transition states of cycloaddition reactions leading to the bicyclic core, guiding the design of more efficient and selective synthetic routes. nih.govresearchgate.net

Virtual Screening: Large virtual libraries of octahydropyrrolo[3,4-b] acs.orgnih.govoxazine derivatives can be screened in silico against biological targets to identify promising lead compounds for further experimental investigation. This approach can significantly accelerate the drug discovery process.

Reaction Prediction: Emerging machine learning and artificial intelligence tools are being developed to predict the outcomes of chemical reactions. chemrxiv.org In the future, these tools could be used to predict optimal synthetic routes to novel octahydropyrrolo[3,4-b] acs.orgnih.govoxazine derivatives, saving significant time and resources in the laboratory.

Computational ApproachApplication in Octahydropyrrolo[3,4-b] acs.orgnih.govoxazine Chemistry
Molecular Modeling Design of derivatives with improved biological profiles.
DFT Calculations Elucidation of reaction mechanisms and prediction of stereoselectivity. nih.govnih.govresearchgate.netrsc.orgnih.gov
Virtual Screening Identification of potential lead compounds for drug discovery.
Machine Learning Prediction of optimal synthetic routes and reaction outcomes. chemrxiv.org

Q & A

Q. What are the key considerations for synthesizing octahydropyrrolo[3,4-b][1,4]oxazine with high purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions using heterocyclic amines or diazonium salts under reflux conditions. For example, condensation of precursors with piperazine or 1,4-diazepane in dioxane at 105–110°C for 6 hours achieves cyclization . Purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate stereoisomers. Enzymatic resolution using Candida antarctica lipase B enhances optical purity by selectively hydrolyzing undesired enantiomers .

Q. How should researchers handle safety protocols for this compound?

  • Methodological Answer : Based on GHS classification (EC 1272/2008), the compound exhibits acute toxicity (Category 4) via oral, dermal, and inhalation routes. Key precautions include:
  • Use of fume hoods and PPE (gloves, lab coats, respirators).
  • Emergency protocols: Immediate decontamination with water for skin contact; inhalation requires fresh air and medical attention.
  • Storage in sealed containers at 2–8°C, away from oxidizers .

Q. What spectroscopic methods confirm the compound’s structure?

  • Methodological Answer :
  • IR Spectroscopy : Detects NH stretches (~3340–3352 cm⁻¹) and absence of C=O/C-Br bands after cyclization .
  • ¹H NMR : Aromatic protons appear as multiplets at δ 6.50–8.71 ppm, while heterocyclic protons resonate between δ 3.0–5.0 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 128.095 for C₆H₁₂N₂O) confirm molecular weight .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved?

  • Methodological Answer : Stereochemical control is critical due to chiral centers. Two advanced approaches:
  • Chiral Auxiliary Method : Use of naproxen-derived auxiliaries to direct stereochemistry, enabling recovery and reuse of the auxiliary .
  • Enzymatic Resolution : Lipase B selectively hydrolyzes one enantiomer, yielding >98% enantiomeric excess (ee) .
  • Key Validation : X-ray crystallography or chiral HPLC confirms absolute configuration .

Q. How does the compound’s stereochemistry affect its biological activity?

  • Methodological Answer :
  • The (4aS,7aS) isomer exhibits higher binding affinity to histamine H₃ receptors compared to (4aR,7aR) due to spatial alignment with hydrophobic pockets .
  • Experimental Design : Compare IC₅₀ values of enantiomers in receptor-binding assays. For example, (4aS,7aS) shows 10-fold lower IC₅₀ in H₃ antagonism studies .

Q. What strategies address contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Standardization : Use reference standards (e.g., EP Impurity E/F) to calibrate bioactivity assays .
  • Dose-Response Analysis : Evaluate potency (EC₅₀) and efficacy (Emax) across multiple cell lines to rule out cell-specific effects.
  • Meta-Analysis : Cross-reference data from GPR119 agonist studies (e.g., pyrimido[5,4-b][1,4]oxazine derivatives) to identify structural motifs influencing activity .

Q. What are the challenges in designing derivatives for specific receptors (e.g., GPR119)?

  • Methodological Answer :
  • Scaffold Hopping : Replace core structures (e.g., pyrimido[5,4-b][1,4]oxazine) while retaining hydrogen-bonding motifs (e.g., N-O groups) .
  • Conformational Restriction : Introduce azabicyclic amines to rigidify the structure, enhancing receptor fit. Example: 4,8-disubstituted derivatives show 5 nM EC₅₀ for GPR119 .
  • In Vivo Validation : Assess oral bioavailability and metabolic stability in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.